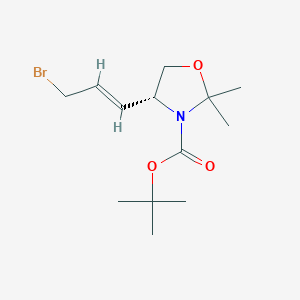

(R)-tert-Butyl 4-(3-bromoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of oxazolidine, which is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the bromopropenyl group suggests that it might be involved in various organic reactions.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions involving a suitable oxazolidine derivative and a bromopropenyl compound .Molecular Structure Analysis

The molecular structure of this compound would likely involve a five-membered oxazolidine ring substituted with a tert-butyl group, a carboxylate group, and a 4-(3-bromoprop-1-en-1-yl) group .Chemical Reactions Analysis

The bromopropenyl group in the compound could potentially be involved in various organic reactions, such as cross-coupling reactions . The presence of the oxazolidine ring could also enable reactions involving the opening of the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds have been found to have specific densities and boiling points .Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary Applications

- The synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound related to the requested chemical, have been detailed. This chiral auxiliary has been utilized in dipeptide synthesis, demonstrating its versatility in preparing enantiomerically pure compounds through a variety of reactions, including benzylation, oxidative coupling, and Michael additions with high selectivities and yields (Studer, Hintermann, & Seebach, 1995).

Dynamic Kinetic Resolution

- Utilizing 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in dynamic kinetic resolution, researchers have developed stereoselective carbon-carbon bond formation techniques. This approach has facilitated the synthesis of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, key building blocks for biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).

N-Boc Protected Oxazolidines Synthesis

- A protocol for the synthesis of N-Boc protected oxazolidines, starting from L-Serine, was reported. This method emphasizes the importance of retaining stereochemistry in the synthesis of significant intermediates for medicinal chemistry applications (Khadse & Chaudhari, 2015).

Synthesis of Biologically Active Intermediates

- Another study described the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate for the natural product Biotin. This synthesis demonstrates the utility of such chiral intermediates in the production of compounds involved in key biological processes (Qin et al., 2014).

Carbonyl Propargylation and Allenylation

- Research on carbonyl propargylation or allenylation using 3-haloprop-1-yne with tin(II) halides and tetrabutylammonium halides has provided a new method for synthesizing substituted but-3-yn-1-ols and buta-2,3-dien-1-ols. These findings highlight the potential of halogenated intermediates in facilitating diverse synthetic transformations (Masuyama, Ito, Fukuzawa, Terada, & Kurusu, 1998).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h6-7,10H,8-9H2,1-5H3/b7-6+/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQFEHKKEOQOPY-VQCYPWCPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C=CCBr)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)/C=C/CBr)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester](/img/structure/B2648442.png)

![3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2648448.png)

![2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2648453.png)

![ethyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2648460.png)

![4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2648461.png)

![N-(2,4-difluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2648462.png)

![(11Z)-11-[(2-methoxy-5-methylphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2648463.png)